molecular formula C7H7FN2O2 B2975057 2,3-Diamino-4-fluorobenzoic acid CAS No. 1934878-68-8

2,3-Diamino-4-fluorobenzoic acid

Cat. No.: B2975057
CAS No.: 1934878-68-8
M. Wt: 170.143
InChI Key: AEMFAAFPJFAAOI-UHFFFAOYSA-N
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Description

2,3-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, nucleophilic substitution, and hydrolysis to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2,3-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-diamino-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFAAFPJFAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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